2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a methoxyethyl group attached to the nitrogen atom of the amide functional group. Benzamides are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: The nitro group is then reduced to an amino group, yielding 2-chloro-4-fluoro-5-aminotoluene.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyethyl group and the amide functional group.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, reducing agents like hydrogen gas with palladium on carbon for reductions, and oxidizing agents like potassium permanganate for oxidations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anti-cancer agents.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of halogenated benzamides on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents on the benzene ring enhance the compound’s binding affinity to these targets, while the methoxyethyl group modulates its pharmacokinetic properties . The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide include:
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has a similar structure but with an amino group and a sulfamoyl substituent, which may alter its chemical reactivity and biological activity.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound features a methoxy group and a sulfamoylphenyl substituent, providing different pharmacological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOQHUMTXNNQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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